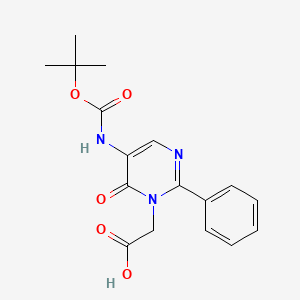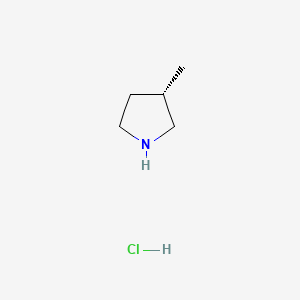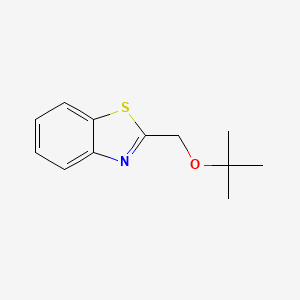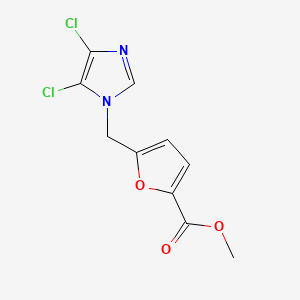
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The Boc group can be introduced into a molecule through a reaction with di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group can be achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .Chemical Reactions Analysis
The Boc group is stable under a variety of conditions, but can be removed using strong acid. This property makes it useful in multi-step synthesis processes, where the Boc group can protect an amino group while other reactions are carried out on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Compounds containing a Boc group are typically solid at room temperature .Scientific Research Applications
Applications in Environmental Science
- Biodegradation and Environmental Fate : Certain compounds, similar in complexity to the mentioned chemical, are studied for their biodegradation pathways, which could reveal how such compounds break down in the environment or within biological systems. For example, the study on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater outlines microbial pathways that could similarly apply to the degradation of complex chemicals, providing insights into environmental remediation strategies (Thornton et al., 2020).
Chemical Synthesis and Drug Development
- Synthesis and Structural Studies : The detailed synthesis of novel compounds, including their structural properties, offers insights into the creation of new drugs or materials with specific functions. For instance, research into substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases methodologies that could be relevant for synthesizing and studying the structure of complex chemicals (Issac & Tierney, 1996).
Biochemical Applications
- Metabolism and Toxicological Studies : Understanding the metabolic pathways and potential toxic effects of chemicals is crucial for drug development and safety assessments. Research into the metabolism of the aspartyl moiety of aspartame, for instance, demonstrates how specific components of a compound are metabolized and the importance of evaluating the safety of chemical constituents (Ranney & Oppermann, 1979).
Material Science and Engineering
- Functionalization and Surface Modification : The ability to modify the surface properties of materials has vast applications in creating specialized coatings or functional materials. Studies on the sorption of specific compounds to soil and minerals can inform the design of materials with desired environmental interaction properties (Werner et al., 2012).
Pharmacological and Therapeutic Research
- Drug Development and Pharmacokinetics : The pharmacological review of compounds like chlorogenic acid highlights the therapeutic potentials of chemical compounds, including their mechanisms of action and potential health benefits. Such studies can guide the development of new therapeutics based on chemical derivatives (Naveed et al., 2018).
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines
Mode of Action
The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protective group for amines during chemical reactions, preventing unwanted side reactions . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, the addition and removal of the Boc group are both pH-dependent processes . Therefore, changes in pH could influence the compound’s interaction with its targets. Similarly, temperature could affect the compound’s stability and its ability to interact with amines .
Future Directions
properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2-phenylpyrimidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-17(2,3)25-16(24)19-12-9-18-14(11-7-5-4-6-8-11)20(15(12)23)10-13(21)22/h4-9H,10H2,1-3H3,(H,19,24)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQXLKRPCHZQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N(C1=O)CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698266 |
Source


|
| Record name | {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184710-54-1 |
Source


|
| Record name | {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazolo[4,3-D]thiazol-5-amine](/img/structure/B573720.png)



![(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B573729.png)
![Acetic acid,[(3,5-dimethylbenzoyl)amino]methoxy-](/img/structure/B573730.png)
